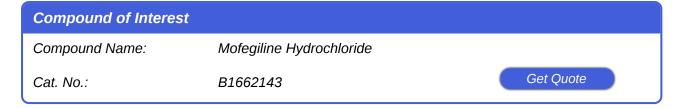


Mofegiline Hydrochloride: Application Notes and Protocols for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline Hydrochloride (also known as MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Its high selectivity for MAO-B over MAO-A makes it a valuable tool compound for neuroscience research, particularly in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3] Mofegiline's mechanism of action involves enzyme-activated irreversible inhibition, providing a sustained effect that is advantageous for both in vitro and in vivo experimental paradigms.[1][4] Beyond its well-characterized role as an MAO-B inhibitor, Mofegiline also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), suggesting its potential utility in studies of neuroinflammation.[2][6]

These application notes provide a comprehensive overview of **Mofegiline Hydrochloride**, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuroscience research.

Physicochemical Properties



Property	Value
Synonyms	MDL 72974A, MDL-72974
CAS Number	120635-25-8
Molecular Formula	C11H13F2N • HCl
Molecular Weight	233.69 g/mol
Solubility	Water: 30 mg/mL; DMSO: 110 mg/mL (ultrasonic)[2][5]

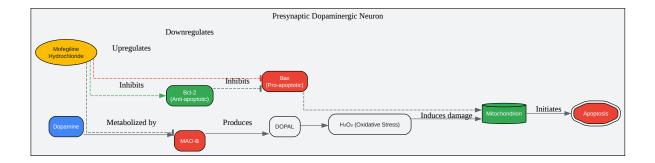
Mechanism of Action

Mofegiline acts as a mechanism-based inhibitor of MAO-B.[6] The inhibition process involves the formation of a covalent adduct between Mofegiline and the N(5) position of the flavin cofactor within the enzyme's active site.[6][7] This irreversible binding leads to a stoichiometric, single-turnover inhibition of MAO-B activity.[6][7] By inhibiting MAO-B, Mofegiline prevents the breakdown of dopamine in the brain, thereby increasing its synaptic availability.[8][9] This action is central to its neuroprotective effects observed in models of Parkinson's disease.[2]

Signaling Pathways

The primary signaling pathway influenced by Mofegiline is the dopamine metabolic pathway. By inhibiting MAO-B, Mofegiline prevents the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite. This, in turn, reduces the production of hydrogen peroxide (H₂O₂), a source of oxidative stress. The preservation of dopamine levels and the reduction of oxidative stress are key neuroprotective mechanisms. Furthermore, MAO-B inhibitors like Mofegiline have been shown to modulate pro-survival and anti-apoptotic signaling pathways, including the regulation of Bcl-2 and Bax protein families, which are critical in preventing mitochondrial-mediated apoptosis.





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Mofegiline's mechanism of neuroprotection.

Quantitative Data

The following tables summarize the in vitro and in vivo potency of **Mofegiline Hydrochloride**.

Table 1: In Vitro Inhibition Data



Target	Species	IC ₅₀	Ki	Reference(s)	
МАО-В	Rat (brain mitochondria)	3.6 nM	-	[1][2]	
MAO-A	Rat (brain mitochondria)	680 nM -		[1][2]	
МАО-В	Human (recombinant)	- 28 nM		[6][7]	
SSAO/VAP-1	Human	20 nM	-	[2]	
SSAO	Dog (aorta)	2 nM	-	[1]	
SSAO	Rat (aorta)	5 nM	-	[1]	
SSAO	Bovine (aorta)	80 nM	-	[1]	
Dopamine Uptake	Rat (striatum)	31.8 μΜ	-	[1]	

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: In Vivo Efficacy Data



Model	Species	Route of Administr ation	Dose	Effect	ED50	Referenc e(s)
MAO-B Inhibition	Rat	Oral	0.1-2.5 mg/kg	Inhibition of brain MAO- B activity	0.18 mg/kg	[1][4]
MAO-A Inhibition	Rat	Oral	-	Inhibition of brain MAO- A activity	8 mg/kg	[1][4]
MPTP- induced Neurotoxici ty	Mouse	Intraperiton eal	1.25 mg/kg	Rescued decreases in striatal dopamine, DOPAC, and HVA	-	[1][2]

 ED_{50} (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.

Experimental Protocols In Vitro MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of **Mofegiline Hydrochloride** on MAO-B.

Materials:

- Mofegiline Hydrochloride
- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
- MAO-B assay buffer



- Positive control inhibitor (e.g., Selegiline)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Mofegiline Hydrochloride in an appropriate solvent (e.g., DMSO).
 - Prepare serial dilutions of Mofegiline Hydrochloride in MAO-B assay buffer to achieve a range of desired concentrations.
 - Prepare the MAO-B enzyme solution and substrate solution according to the manufacturer's instructions.
- Assay Protocol:
 - Add 50 μL of the MAO-B enzyme solution to each well of the 96-well plate.
 - \circ Add 10 μ L of the **Mofegiline Hydrochloride** dilutions or the positive control to the respective wells. Include a vehicle control (e.g., DMSO).
 - Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding 40 μL of the MAO-B substrate solution to each well.
- Measurement:
 - Immediately place the plate in a fluorometric microplate reader.
 - Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm for H₂O₂-based assays).



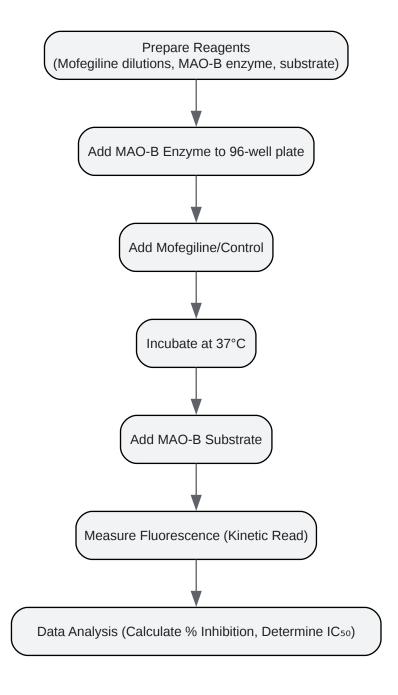




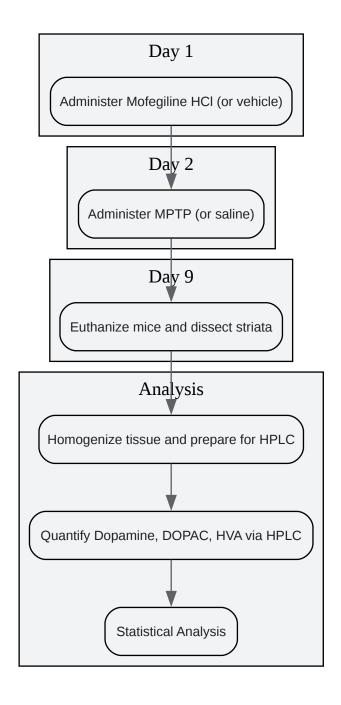
• Data Analysis:

- Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of **Mofegiline Hydrochloride**.
- Calculate the percentage of inhibition relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **Mofegiline Hydrochloride** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.









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